molecular formula C12H16Cl2N2 B11715621 1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine

Cat. No.: B11715621
M. Wt: 259.17 g/mol
InChI Key: VZJCZXJTOZWTCS-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two chlorine atoms on the phenyl ring and two methyl groups on the piperazine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloroaniline with 3,5-dimethylpiperazine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and improved efficiency. The use of continuous flow reactors also minimizes the generation of waste and reduces the environmental impact of the production process.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms on the phenyl ring. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the nature of the nucleophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

    Biology: In biological research, the compound is investigated for its potential as a ligand for various receptors. It has been studied for its binding affinity to serotonin and dopamine receptors, which are important targets in the treatment of neurological disorders.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent. It is being explored for its potential use in the treatment of conditions such as anxiety, depression, and schizophrenia.

    Industry: In the industrial sector, the compound is used as a precursor for the synthesis of specialty chemicals and materials. It is also used in the development of new catalysts and other functional materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. By modulating the activity of these receptors, the compound can exert its effects on the central nervous system.

At the molecular level, the compound interacts with the receptor binding sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions stabilize the receptor-ligand complex and lead to changes in receptor conformation and signaling pathways. The exact pathways involved depend on the specific receptor subtype and the cellular context.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3,5-dimethylpiperazine can be compared with other similar compounds to highlight its uniqueness:

    1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound contains an imidazole ring instead of a piperazine ring. It has different pharmacological properties and is used in the treatment of fungal infections.

    (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one: This compound has a morpholine ring and a different substitution pattern on the phenyl ring. It has been investigated as a potential antiviral agent.

    2,4-Dichloroacetophenone: This compound lacks the piperazine ring and has different chemical and biological properties. It is used as an intermediate in the synthesis of various organic compounds.

The unique structural features of this compound, such as the presence of both chlorine and methyl groups, contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-3,5-dimethylpiperazine

InChI

InChI=1S/C12H16Cl2N2/c1-8-6-16(7-9(2)15-8)12-4-3-10(13)5-11(12)14/h3-5,8-9,15H,6-7H2,1-2H3

InChI Key

VZJCZXJTOZWTCS-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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